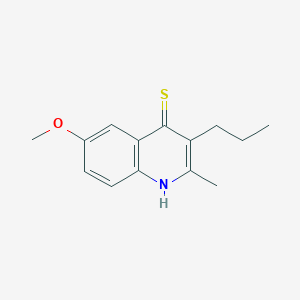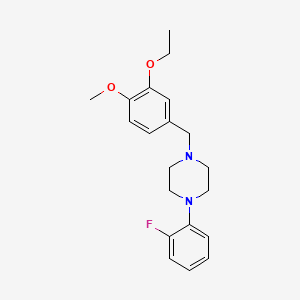
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea, also known as CMETU, is a thiourea derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea involves its ability to inhibit specific enzymes and pathways involved in various cellular processes. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
2. Antioxidant: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
3. Anti-apoptotic: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been found to have anti-apoptotic effects by inhibiting the activation of caspase-3, a protein involved in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea is its potential toxicity, which requires careful handling and safety precautions.
Orientations Futures
There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea, including:
1. Clinical Trials: Further studies are needed to evaluate the safety and efficacy of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea in clinical trials for cancer and neurodegenerative diseases.
2. Structure-Activity Relationship: The structure-activity relationship of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea needs to be further explored to optimize its properties and enhance its activity.
3. Combination Therapy: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea can be used in combination with other drugs to enhance its therapeutic effects and reduce toxicity.
4. Drug Delivery Systems: Novel drug delivery systems can be developed to improve the bioavailability and targeted delivery of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea to specific tissues and organs.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea is a promising compound that has shown potential in various scientific research applications. Its unique properties and mechanism of action make it a valuable tool for researchers in different fields. Further studies are needed to fully understand its therapeutic potential and optimize its properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 2-ethoxyaniline in the presence of a base such as sodium hydroxide. The reaction yields N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea as a white solid with a melting point of 141-143°C. This method has been optimized and improved over the years, resulting in high yields and purity of the compound.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been used in various scientific research applications, including:
1. Cancer Research: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been studied in different types of cancer, including breast, lung, and prostate cancer.
2. Neuroprotection: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and improve cognitive function.
3. Antimicrobial Activity: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been tested for its antimicrobial activity against various bacteria and fungi. It has shown promising results in inhibiting the growth of pathogenic microorganisms.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-3-20-15-7-5-4-6-14(15)19-16(21)18-12-9-8-11(2)13(17)10-12/h4-10H,3H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHABVLBIUUJTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(2-ethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)


![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)